molecular formula C28H46N2O B12055966 N-Stearoyltryptamine CAS No. 21469-14-7

N-Stearoyltryptamine

Cat. No.: B12055966
CAS No.: 21469-14-7
M. Wt: 426.7 g/mol
InChI Key: AIIVCXFBTONHDU-UHFFFAOYSA-N
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Description

N-Stearoyltryptamine is an acylated derivative of tryptamine, characterized by an 18-carbon stearoyl group attached to the primary amine of the tryptamine backbone. Its molecular formula is C₂₈H₄₆N₂O, with a molecular weight of 426.70 g/mol . The compound is classified under N-alkylindoles and has been identified in natural sources, such as the alkaloid profile of Annona mucosa . The stearoyl moiety confers significant lipophilicity, influencing its pharmacokinetic behavior, including membrane permeability and metabolic stability.

Properties

CAS No.

21469-14-7

Molecular Formula

C28H46N2O

Molecular Weight

426.7 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]octadecanamide

InChI

InChI=1S/C28H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(31)29-23-22-25-24-30-27-20-18-17-19-26(25)27/h17-20,24,30H,2-16,21-23H2,1H3,(H,29,31)

InChI Key

AIIVCXFBTONHDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Stearoyltryptamine can be synthesized through the reaction of tryptamine with stearic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the tryptamine and stearic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of N-Stearoyltryptamine may involve the use of more efficient and scalable methods. One such method includes the use of fatty acid vinyl esters as acyl donors, which react with tryptamine in the presence of a catalyst like sodium methoxide. This method allows for high purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-Stearoyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Stearoyltryptamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Stearoyltryptamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain receptors and enzymes in the body. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

N-Acyltryptamines

N-Acetyltryptamine
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.25 g/mol
  • Key Differences :
    • Shorter acyl chain (2 carbons vs. 18 carbons).
    • Lower lipophilicity (logP ~1.5 vs. estimated logP >8 for N-Stearoyltryptamine).
    • Faster metabolic hydrolysis due to reduced steric hindrance .
N-Palmitoyltryptamine
  • Molecular Formula : C₂₆H₄₂N₂O
  • Molecular Weight : 398.60 g/mol
  • Key Differences :
    • 16-carbon acyl chain, slightly shorter than stearoyl.
    • Intermediate lipophilicity between N-acetyl and N-stearoyl derivatives.
    • May exhibit slower hydrolysis than N-acetyltryptamine but faster than N-stearoyltryptamine .

N-Alkylated Tryptamines

N,N-Dimethyltryptamine (DMT)
  • Molecular Formula : C₁₂H₁₆N₂
  • Molecular Weight : 188.27 g/mol
  • Key Differences: Alkyl groups (methyl) instead of acyl. Psychoactive due to serotonin receptor agonism (5-HT₂A). Rapid metabolism by monoamine oxidase (MAO), unlike acylated derivatives .
N,N-Diisopropyltryptamine (DiPT)
  • Molecular Formula : C₁₆H₂₄N₂
  • Molecular Weight : 244.38 g/mol
  • Key Differences :
    • Bulky isopropyl groups reduce receptor affinity but enhance metabolic stability.
    • Auditory distortion effects in humans, distinct from acylated tryptamines .

Hydroxylated and Substituted Tryptamines

5-Hydroxytryptamine (Serotonin)
  • Molecular Formula : C₁₀H₁₂N₂O
  • Molecular Weight : 176.22 g/mol
  • Key Differences :
    • Hydroxyl group at position 5 enhances polar interactions.
    • High affinity for serotonin receptors (e.g., 5-HT₁A, 5-HT₂A).
    • Lacks the lipophilic acyl chain, leading to rapid clearance .
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 218.30 g/mol
  • Key Differences: Methoxy group at position 5 increases potency and hallucinogenic effects. Shorter half-life (~15–20 minutes) compared to acylated derivatives .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Metabolic Stability Key Metabolites
N-Stearoyltryptamine 426.70 >8 High (slow hydrolysis) Tryptamine, Stearic acid
N-Acetyltryptamine 202.25 ~1.5 Moderate Tryptamine, Acetic acid
DMT 188.27 ~1.8 Low (MAO-dependent) DMT-N-oxide, Inactive acids
5-MeO-DMT 218.30 ~2.0 Low (MAO-dependent) 5-HIAA, Inactive conjugates
  • Lipophilicity : N-Stearoyltryptamine’s long acyl chain enhances tissue penetration and half-life but reduces aqueous solubility.
  • Metabolism : Acylated derivatives resist MAO degradation, relying instead on esterase/amidase hydrolysis .

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